CB2R agonist 3

Description

CB2R agonist 3 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). The endocannabinoid system, which includes CB2R, plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in immune cells, making it an attractive target for therapeutic interventions without the psychoactive effects associated with CB1R activation .

Properties

Molecular Formula |

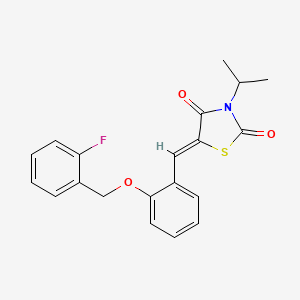

C20H18FNO3S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H18FNO3S/c1-13(2)22-19(23)18(26-20(22)24)11-14-7-4-6-10-17(14)25-12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3/b18-11- |

InChI Key |

VVZZKEQWCLUNGA-WQRHYEAKSA-N |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=O |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CB2R agonist 3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:

Pyrazole Derivatives: One method involves the synthesis of pyrazole derivatives, which are known for their high affinity and selectivity towards CB2R.

Double Luciferase Screening System: This system is used to screen potential CB2R agonists from botanical compounds, followed by validation using cAMP accumulation assays.

Industrial production methods focus on optimizing yield and purity through scalable processes, often involving high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves the following steps:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| N-Alkylation | Cesium carbonate, anhydrous DMF, 50°C for 12 hours | Introduces substituents at the N-1 position of the naphthyridine scaffold. |

| Purification | Crystallization or flash chromatography | Isolates the pure product from reaction byproducts. |

Critical details :

-

Base activation : Cesium carbonate deprotonates the naphthyridine scaffold, enabling nucleophilic attack.

-

Substituent introduction : The choice of alkylating agent (e.g., alkyl halides or other electrophiles) determines the substituent at N-1. For compound 3 , the exact substituent is not explicitly detailed in the sources, but the method aligns with other derivatives in the series .

-

Product isolation : Purification ensures removal of unreacted starting materials and byproducts.

Structural Insights from Related Compounds

Docking studies on analogous compounds (e.g., A1 ) reveal interactions with CB2R residues such as K3.28(109) and S7.39(285) via hydrogen bonds, as well as aromatic stacking with F2.57(87) . These interactions are critical for agonist activity, though compound 3 ’s specific substituent would influence its binding mode.

Diversification of Reactions

The synthesis framework allows for structural diversification:

-

Positional functionalization : Substituents at N-1 or C-6 can modulate agonist/antagonist behavior .

-

Post-synthetic modifications : Hydrolysis of esters to acids (e.g., compounds 11–13 ) or azide substitutions (e.g., FG161a ) enable further derivatization .

Comparative Analysis

Scientific Research Applications

CB2R agonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

CB2R agonist 3 exerts its effects by selectively binding to the CB2R, which is a G-protein-coupled receptor. Upon activation, CB2R initiates a signaling cascade that involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, modulates various downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways play a crucial role in mediating the compound’s anti-inflammatory, analgesic, and immunomodulatory effects .

Comparison with Similar Compounds

CB2R agonist 3 is compared with other similar compounds, such as:

RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.

RG7774 (Vicasinabin): An orally bioavailable CB2R agonist that decreases retinal vascular permeability and ocular inflammation.

This compound is unique due to its specific structural modifications that enhance its selectivity and potency towards CB2R, making it a promising candidate for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.